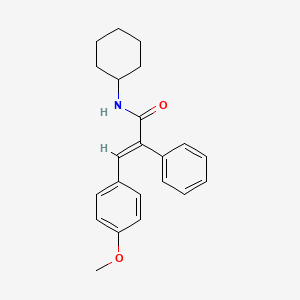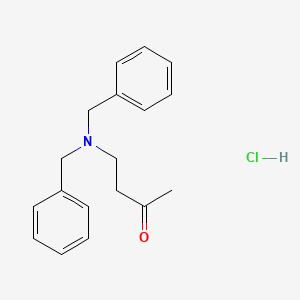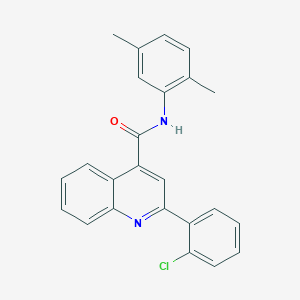![molecular formula C14H20N2O4S B5065099 N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPS is a potent inhibitor of the enzyme protein kinase B (PKB), which plays a crucial role in regulating cell growth, survival, and metabolism. In
Mecanismo De Acción
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide exerts its effects by inhibiting the activation of PKB, which is a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and metabolism. PKB is activated by various growth factors and cytokines, and its activation leads to the phosphorylation of downstream targets that regulate cell proliferation, apoptosis, and metabolism. This compound binds to the ATP-binding site of PKB and prevents its activation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and tissues. In cancer cells, this compound inhibits cell growth and proliferation, induces apoptosis, and enhances the effectiveness of chemotherapy drugs and radiation therapy. In neurons, this compound protects against oxidative stress and inflammation, improves cognitive function, and promotes neuronal survival. In adipose tissue and liver, this compound improves insulin sensitivity and glucose metabolism, reduces inflammation, and promotes lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for PKB inhibition. This compound can be used in a wide range of cell types and animal models, and its effects can be easily measured using various biochemical and physiological assays. However, this compound also has some limitations, including its high cost, low solubility in aqueous solutions, and potential off-target effects on other kinases.
Direcciones Futuras
The potential applications of N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide in various fields of research have generated significant interest in the scientific community, and several future directions for research have been proposed. These include:
1. Development of more potent and selective this compound analogs for PKB inhibition.
2. Investigation of the effects of this compound on other signaling pathways and kinases.
3. Evaluation of the safety and efficacy of this compound in preclinical and clinical trials.
4. Investigation of the mechanisms underlying the neuroprotective and metabolic effects of this compound.
5. Identification of biomarkers for predicting the response to this compound treatment in cancer and metabolic disorders.
Conclusion
In conclusion, this compound, or this compound, is a potent inhibitor of the enzyme PKB that has potential applications in cancer research, neurodegenerative diseases, and metabolic disorders. This compound exerts its effects by blocking downstream signaling pathways that regulate cell growth, survival, and metabolism. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new treatments for cancer, neurodegenerative diseases, and metabolic disorders.
Métodos De Síntesis
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide can be synthesized using a multi-step process that involves the reaction of piperidine with 4-bromobenzenesulfonyl chloride to form 4-(1-piperidinylsulfonyl)chlorobenzene. This intermediate is then reacted with N-methyl-2-hydroxyacetamide in the presence of a base to form this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques.
Aplicaciones Científicas De Investigación
N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and metabolic disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound achieves this by blocking the activation of PKB, which is a key signaling pathway in cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy drugs and radiation therapy in cancer treatment.
In neurodegenerative diseases, this compound has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound achieves this by reducing inflammation and oxidative stress in the brain, which are key factors in the development of these diseases.
In metabolic disorders, this compound has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. This compound achieves this by activating the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of glucose and lipid metabolism.
Propiedades
IUPAC Name |
N-methyl-2-(4-piperidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15-14(17)11-20-12-5-7-13(8-6-12)21(18,19)16-9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDDQSHHVWIWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-5-chloro-2-methoxybenzamide](/img/structure/B5065020.png)


![N-(2-methoxy-5-nitrophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5065053.png)



![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065086.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)
![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)
![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)
